molecular formula C17H25ClN2O2 B14632696 N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide CAS No. 55883-12-0

N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide

Cat. No.: B14632696
CAS No.: 55883-12-0
M. Wt: 324.8 g/mol
InChI Key: GIWWSOHNABJRLZ-UHFFFAOYSA-N
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Description

N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes a chloroacetyl group, diethyl groups, and an ethyl-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide typically involves the reaction of chloroacetic acid with 2-ethyl-6-methylaniline in the presence of a catalyst such as phosphorus trichloride. The reaction is carried out in a solvent like xylene, and the mixture is heated to facilitate the reaction. The product is then crystallized and purified .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of N2-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

    Alachlor: 2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide

    Butachlor: N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide

    Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

Uniqueness

N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

55883-12-0

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

2-(N-(2-chloroacetyl)-2-ethyl-6-methylanilino)-N,N-diethylacetamide

InChI

InChI=1S/C17H25ClN2O2/c1-5-14-10-8-9-13(4)17(14)20(15(21)11-18)12-16(22)19(6-2)7-3/h8-10H,5-7,11-12H2,1-4H3

InChI Key

GIWWSOHNABJRLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(CC(=O)N(CC)CC)C(=O)CCl)C

Origin of Product

United States

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